6-Bromoisoquinoline-1,3-diol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-1-hydroxy-2H-isoquinolin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-6-1-2-7-5(3-6)4-8(12)11-9(7)13/h1-4H,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEBOIFHNCJKDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)C=C2C=C1Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Bromoisoquinoline 1,3 Diol and Analogous Isoquinoline Diols
Classical Approaches to the Isoquinoline (B145761) Core Relevant to Diol Synthesis
Several classical name reactions provide the foundation for constructing the isoquinoline ring system. These methods, developed over a century ago, remain relevant and are often adapted for the synthesis of complex derivatives. nih.gov
The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides. wikipedia.orgslideshare.net Discovered in 1893, this reaction is an intramolecular electrophilic aromatic substitution that typically employs dehydrating agents like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) under acidic, refluxing conditions. wikipedia.orgslideshare.netorganic-chemistry.org The resulting 3,4-dihydroisoquinoline (B110456) can then be oxidized to the corresponding aromatic isoquinoline using reagents such as palladium. wikipedia.orgpharmaguideline.com
The mechanism is believed to proceed through a nitrilium ion intermediate, which then undergoes electrophilic attack on the electron-rich aromatic ring. slideshare.netorganic-chemistry.org For the synthesis of isoquinoline diols, the starting β-phenylethylamine would typically possess methoxy (B1213986) groups on the aromatic ring. These electron-donating groups activate the ring, facilitating the cyclization step. After the isoquinoline core is formed and aromatized, the methoxy groups can be cleaved using reagents like boron tribromide (BBr₃) to yield the desired diol.
| Reaction Component | Description | Typical Reagents/Conditions |
| Starting Material | β-arylethylamide (often with electron-donating groups like -OCH₃) | N/A |
| Cyclization/Dehydrating Agent | Promotes intramolecular cyclization by activating the amide carbonyl. | POCl₃, P₂O₅, PCl₅, ZnCl₂. slideshare.netorganic-chemistry.org |
| Intermediate | 3,4-dihydroisoquinoline | N/A |
| Aromatization | Dehydrogenation to form the aromatic isoquinoline ring. | Palladium (Pd) catalyst, sulfur (S). pharmaguideline.com |
A key modification is the Pictet-Gams reaction, which uses a β-hydroxy-β-phenethylamide as the starting material. wikipedia.org This variant allows for the direct formation of an isoquinoline without the need for a separate oxidation step, as it involves an additional dehydration. wikipedia.org
First reported in 1911 by Amé Pictet and Theodor Spengler, the Pictet-Spengler reaction is a condensation and subsequent ring-closing reaction between a β-arylethylamine and an aldehyde or ketone. wikipedia.org This reaction is a special case of the Mannich reaction and is fundamental in the biosynthesis of many alkaloids. wikipedia.org The process begins with the formation of a Schiff base, which under acidic conditions, protonates to form an electrophilic iminium ion. youtube.com This ion is then attacked by the electron-rich aryl ring in an intramolecular electrophilic substitution to form a spirocycle intermediate, which rearranges and deprotonates to yield a 1,2,3,4-tetrahydroisoquinoline (B50084). wikipedia.orgyoutube.com
The reaction conditions are generally milder than the Bischler-Napieralski reaction, especially when the aromatic ring is activated with electron-donating groups. pharmaguideline.comwikipedia.org For the synthesis of precursors to isoquinoline diols, a dimethoxy-substituted phenylethylamine can be used. The resulting tetrahydroisoquinoline can be subsequently oxidized to the fully aromatic isoquinoline. The choice of aldehyde or ketone determines the substituent at the C-1 position of the final product.
| Step | Description | Catalyst/Conditions |
| 1. Condensation | A β-arylethylamine reacts with an aldehyde or ketone. | Forms a Schiff base (imine). |
| 2. Iminium Ion Formation | The imine is protonated to form an electrophilic iminium ion. | Protic acid (e.g., HCl, TFA) or Lewis acid. wikipedia.org |
| 3. Cyclization | Intramolecular electrophilic attack of the aryl ring on the iminium ion. | 6-endo-trig cyclization. youtube.com |
| 4. Deprotonation | A proton is lost to restore aromaticity. | Forms the 1,2,3,4-tetrahydroisoquinoline product. youtube.com |
The Pomeranz-Fritsch reaction, independently reported by C. Pomeranz and P. Fritsch in 1893, provides a direct route to isoquinolines via the acid-mediated cyclization of a benzalaminoacetal. nih.govthermofisher.com The starting material is typically formed by condensing an aromatic aldehyde with 2,2-diethoxyethylamine. thermofisher.com The subsequent cyclization is carried out in the presence of a strong acid, such as concentrated sulfuric acid. thermofisher.com
Several modifications have been developed to improve the reaction's scope and yield. nih.govacs.org The Schlittler-Müller modification, introduced in 1948, utilizes a substituted benzylamine (B48309) and glyoxal (B1671930) semiacetal as starting materials. nih.govdrugfuture.com This approach is particularly useful for synthesizing C1-substituted isoquinolines. thermofisher.com Another important variant is the Bobbitt modification, which involves the hydrogenation of the intermediate imine to an aminoacetal, followed by acid-catalyzed cyclization to generate a 1,2,3,4-tetrahydroisoquinoline. nih.govthermofisher.com This method allows for the preparation of 1-, 4-, and N-substituted isoquinolines. acs.org
While the Friedländer, Skraup, and Doebner-von Miller reactions are classic methods for the synthesis of quinolines, their underlying principles of cyclocondensation can be conceptually adapted for isoquinoline synthesis. organicreactions.orgnih.gov
The Friedländer synthesis involves the acid- or base-catalyzed condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminobenzoketone with a carbonyl compound containing a reactive α-methylene group. organicreactions.orgnih.gov An analogous strategy for isoquinolines would require starting materials with a different substitution pattern to form the alternative fused ring system. For instance, a reaction between a substituted phenylacetaldehyde (B1677652) or phenylacetone (B166967) and a source of the N-C1 fragment could conceptually lead to an isoquinoline.
The Skraup synthesis and its related Doebner-von Miller reaction are used to prepare quinolines from anilines. nih.goviipseries.org The Skraup reaction involves heating an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. iipseries.org The Doebner-von Miller reaction is more versatile, reacting anilines with α,β-unsaturated aldehydes or ketones. nih.gov An analogous isoquinoline synthesis would necessitate a different starting material, such as a benzylamine, reacting with a four-carbon synthon that could provide the C1, C3, and C4 atoms and the associated double bonds of the pyridine (B92270) ring of the isoquinoline core.
Targeted Synthesis of Brominated Isoquinoline Scaffolds
To synthesize a specific compound like 6-bromoisoquinoline-1,3-diol, strategies for the regioselective introduction of a bromine atom onto the isoquinoline or a precursor scaffold are essential.
Regioselective bromination is the controlled introduction of a bromine atom at a specific position on a molecule. For isoquinoline derivatives, the position of bromination is heavily influenced by the existing substituents on the ring and the reaction conditions. Electron-donating groups, such as hydroxyl (-OH) or methoxy (-OCH₃), are ortho-, para-directing activators for electrophilic aromatic substitution.
In the context of a 1,3-dihydroxyisoquinoline (or a 1,3-dimethoxy precursor), the hydroxyl/methoxy groups strongly activate the ring. The C4 position is highly activated by both groups. The C6 and C8 positions are para to the C1 and C3 substituents, respectively, and are also activated. To achieve bromination specifically at the C6 position, careful control of reagents and conditions is necessary to manage the directing effects of these activating groups.
A study on 6-hydroxytetrahydroisoquinolines demonstrated that treatment with molecular bromine (Br₂) can lead to highly regioselective bromination at the C5 position, ortho to the hydroxyl group, affording 5-bromo-6-hydroxytetrahydroisoquinolines in high yield. latrobe.edu.auresearchgate.net This highlights the powerful directing effect of the hydroxyl group. For a 1,3-diol system, achieving bromination at C6 would require navigating the competing directing effects of the two hydroxyl groups and the fused benzene (B151609) ring's inherent reactivity. It may be accomplished by using specific brominating agents (e.g., N-bromosuccinimide, NBS) under controlled temperatures or by employing a blocking group strategy to temporarily deactivate more reactive sites.
Precursor Synthesis for 6-Bromoisoquinoline (B29742) Systems
The synthesis of 6-bromoisoquinoline systems commences with the strategic construction of key precursors, for which several reliable methods have been established. A common and effective starting point is the use of commercially available brominated phenyl derivatives.
One prominent method involves the reaction of 4-bromobenzaldehyde (B125591) with aminoacetaldehyde dimethyl acetal. chemicalbook.com This initial step typically involves a condensation reaction to form an imine, which is then subjected to cyclization to form the isoquinoline core. The reaction is often carried out in a solvent like toluene (B28343) under reflux conditions, utilizing a Dean-Stark apparatus to remove water and drive the reaction forward. chemicalbook.com
Another well-documented pathway begins with 3-bromophenylacetonitrile. google.com This precursor can undergo reduction, commonly with a catalyst such as Raney nickel in an alcohol solvent under a hydrogen atmosphere, to yield 3-bromophenethylamine. This intermediate is crucial as it contains the necessary carbon framework and the amino group required for the subsequent cyclization into the isoquinoline ring system. google.com Following the reduction, the resulting amine is typically acylated, for instance with methyl chloroformate, to form a carbamate. This is then cyclized in the presence of a strong acid like concentrated sulfuric acid and an aldehyde or its equivalent, such as 2-oxoacetic acid, to furnish the 6-bromo-1,2,3,4-tetrahydroisoquinoline (B1287784) skeleton. google.com
The selection of the precursor often dictates the subsequent steps required to achieve the final 6-bromoisoquinoline structure. The following table summarizes typical precursor synthesis strategies.
| Starting Material | Key Reagents | Intermediate(s) | Product |
| 4-Bromobenzaldehyde | Aminoacetaldehyde dimethyl acetal, Toluene, Dean-Stark | N-(4-bromobenzyl)-2,2-dimethoxyethanamine | 6-Bromoisoquinoline |
| 3-Bromophenylacetonitrile | Raney Nickel, H₂, Methyl chloroformate, 2-Oxoacetic acid, H₂SO₄ | 3-Bromophenethylamine, Methyl 3-bromophenethylcarbamate | 6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |
Introduction of Hydroxyl Functionalities for 1,3-Diol Formation in Brominated Isoquinoline Architectures
The introduction of hydroxyl groups at the C1 and C3 positions of the brominated isoquinoline core is a critical transformation to yield the target 1,3-diol. This can be a challenging step, often requiring specific reagents and conditions to achieve the desired regioselectivity and to avoid unwanted side reactions on the bromine-substituted ring.
A common strategy to form 1,3-diols in heterocyclic systems involves the corresponding dione (B5365651) as a stable intermediate. For the isoquinoline system, this would be 6-bromoisoquinoline-1,3(2H,4H)-dione. This dione can be synthesized through the cyclization of N-acyl derivatives of 2-carboxy-4-bromophenylacetic acid. Once the dione is formed, it can be reduced to the diol. This reduction requires chemoselective reagents that can reduce the keto groups without affecting the aromatic bromine substituent or the heterocyclic ring itself. Common reducing agents for such transformations include sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄), although the reaction conditions must be carefully controlled.
Alternatively, direct oxidation of a suitable 6-bromoisoquinoline precursor at the C1 and C3 positions could be envisioned, though this is often less straightforward due to the stability of the aromatic system and potential for over-oxidation.
Advanced Synthetic Methodologies for this compound Frameworks
Modern organic synthesis has provided a host of powerful tools that can be applied to the construction of complex heterocyclic frameworks like this compound. These advanced methodologies offer advantages in terms of efficiency, diversity, and stereocontrol.
Palladium-Catalyzed Cyclization and Cross-Coupling Reactions in Bromoisoquinoline Synthesis
Palladium catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, and its application in isoquinoline synthesis is extensive. fiveable.mewikipedia.org These reactions are pivotal both for constructing the isoquinoline core and for functionalizing it.
Cyclization Reactions: A notable approach involves the palladium-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides. researchgate.net This method can be tailored to produce 4-bromoisoquinolines selectively. The reaction proceeds via a halopalladation mechanism, where a palladium(II) catalyst, in conjunction with a bromine source like CuBr₂, facilitates the cyclization and concomitant introduction of a bromine atom at the 4-position. While this directly yields a 4-bromo derivative, similar strategies could be adapted for the synthesis of other brominated isoquinoline isomers. researchgate.net
Cross-Coupling Reactions: The bromine atom on the 6-bromoisoquinoline scaffold serves as a versatile handle for further elaboration through various palladium-catalyzed cross-coupling reactions. wikipedia.orgmdpi.com While not directly forming the 1,3-diol, these reactions are crucial for creating diverse analogs.
Suzuki-Miyaura Coupling: This reaction couples the 6-bromo-isoquinoline with an organoboron reagent (e.g., arylboronic acids) to form a new carbon-carbon bond, enabling the synthesis of 6-arylisoquinoline derivatives. mdpi.comacs.org
Sonogashira Coupling: This involves the coupling of the 6-bromoisoquinoline with a terminal alkyne, providing access to 6-alkynylisoquinolines. nih.gov
Heck Coupling: This reaction couples the bromoisoquinoline with an alkene. mdpi.com
These reactions typically employ a palladium(0) catalyst, which undergoes oxidative addition into the C-Br bond, followed by transmetalation with the coupling partner and reductive elimination to yield the product and regenerate the catalyst. youtube.com
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |
| Suzuki-Miyaura | Organoboron Reagent | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C(sp²)-C(sp²) |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C(sp²)-C(sp) |
| Heck | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | C(sp²)-C(sp²) |
Multicomponent Reactions (MCRs) for Diverse Isoquinoline Scaffolds
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. rsc.org This strategy is exceptionally valuable for rapidly generating libraries of complex molecules from simple building blocks. nih.govnih.gov
For the synthesis of isoquinoline scaffolds, the Ugi reaction followed by a post-cyclization modification, such as the Pomeranz–Fritsch reaction, is a powerful approach. nih.govresearchgate.net In a typical sequence, an aldehyde, an amine, a carboxylic acid, and an isocyanide react in the Ugi four-component reaction to form an α-acylamino amide intermediate. If a suitably substituted benzaldehyde (B42025) (like 4-bromobenzaldehyde) is used as the aldehyde component, the resulting Ugi product can be designed to undergo a subsequent acid-catalyzed cyclization (Pomeranz–Fritsch type) to yield a 6-bromoisoquinoline derivative. nih.gov The versatility of MCRs allows for the introduction of a wide range of substituents by simply varying the starting components, offering a rapid route to diverse isoquinoline frameworks. rsc.org
Stereoselective and Enantioselective Approaches to Isoquinoline Diol Frameworks
The 1,3-diol unit contains two stereocenters, making stereocontrol a critical aspect of its synthesis, particularly for applications in medicinal chemistry where specific stereoisomers are often required. The development of stereoselective and enantioselective methods to produce chiral 1,3-diols is an area of intensive research. researchgate.net
A prominent strategy for achieving syn-1,3-diols is the Narasaka-Prasad reduction of β-hydroxy ketones. While highly effective, this method often requires cryogenic temperatures and specific chelating agents. researchgate.net More recent developments focus on catalytic asymmetric approaches. For instance, the diastereoselective carboxylation/bromocyclization of chiral homoallylic alcohols has been reported as a method to generate functionalized syn-1,3-diol derivatives with excellent stereocontrol. researchgate.net This type of methodology, if applied to a precursor containing the necessary isoquinoline framework, could provide a pathway to enantiomerically enriched this compound derivatives. The challenge lies in integrating the isoquinoline core into a substrate suitable for these stereoselective transformations.
Metal-Mediated Coupling Reactions for Isoquinoline Diol Systems
Beyond palladium, a variety of other transition metals can mediate crucial bond-forming reactions for the synthesis and functionalization of isoquinoline systems. thieme-connect.de These metal-mediated reactions can be stoichiometric or catalytic and offer alternative reactivity patterns. rsc.org
Copper-catalyzed reactions, for example, are widely used for forming carbon-heteroatom bonds. In the context of isoquinoline diol synthesis, copper catalysis could potentially be employed to introduce hydroxyl functionalities or their precursors onto the isoquinoline ring. Nickel is another transition metal that is gaining prominence in cross-coupling reactions, sometimes offering advantages over palladium in terms of cost and reactivity, particularly for less reactive electrophiles. mdpi.com
The general principle of these cross-coupling reactions involves the activation of a carbon-halogen bond (such as the C-Br bond in 6-bromoisoquinoline) by the metal catalyst, followed by reaction with a nucleophilic coupling partner. mdpi.com The choice of metal, ligand, and reaction conditions is crucial for achieving high efficiency and selectivity in the desired transformation, enabling the construction of complex isoquinoline diol systems. thieme-connect.de
Chemical Transformations for Diverse this compound Ring Systems and Functional Groups
While specific documented chemical transformations for this compound are not extensively reported, its reactivity can be inferred from the well-established chemistry of its constituent functional groups and analogous heterocyclic systems, such as bromoquinolines and quinoline (B57606) N-oxides. The presence of the bromine atom, the diol functionality (which exists in tautomeric equilibrium with its keto-enol and dione forms), and the isoquinoline core offers multiple avenues for chemical modification to generate a diverse range of derivatives. These transformations are pivotal for generating novel molecular scaffolds for various scientific applications.
Reactions at the C6-Bromine Substituent
The bromine atom on the isoquinoline ring is a versatile handle for introducing molecular diversity, primarily through metal-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.orglibretexts.org In this reaction, the C-Br bond of the isoquinoline can be coupled with various organoboron reagents, such as boronic acids or their esters, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgnih.gov This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, and alkenyl groups at the C6 position. The choice of palladium catalyst, ligands, and reaction conditions can be crucial for achieving high yields and selectivity. rsc.org
Table 1: Representative Suzuki-Miyaura Coupling Reactions on Bromo-Heterocycles
| Entry | Bromo-Substrate Analogue | Coupling Partner | Catalyst/Ligand | Base | Product Type | Reference |
| 1 | 6-Bromoquinoline | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 6-Arylquinoline | rsc.org |
| 2 | 2-Bromo-3-iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 2-Bromo-3-phenylpyridine | rsc.org |
| 3 | ortho-Bromoanilines | Various boronic esters | CataXCium A Pd G3 | K₃PO₄ | ortho-Substituted anilines | nih.gov |
| 4 | Aryl/Vinyl Halides | Arylboronic acids | Pd₂(dba)₃/P(t-Bu)₃ | Various | Biaryls/Styrenes | organic-chemistry.org |
Transformations of the Isoquinoline Ring System
The isoquinoline nucleus can be modified through several key reactions, including N-oxidation and electrophilic substitution, which can be followed by nucleophilic substitution to introduce further diversity.
Treatment of the isoquinoline nitrogen with an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, would yield the corresponding this compound N-oxide. sinop.edu.trresearchgate.netresearchgate.net The formation of the N-oxide has significant electronic consequences, activating the pyridine ring of the isoquinoline system towards both electrophilic and nucleophilic attack at different positions. researchgate.netresearchgate.net For instance, N-oxidation can facilitate subsequent C2-functionalization. nih.govbeilstein-journals.orgrsc.org
Electrophilic nitration of the 6-bromoisoquinoline core, typically using a mixture of nitric acid and sulfuric acid, can introduce a nitro group onto the benzene ring. For 6-bromoquinoline, nitration has been shown to occur at the C5 or C8 positions. chemicalbook.comchemicalbook.com The presence of the hydroxyl groups in this compound would influence the regioselectivity of this reaction. Nitration of the corresponding N-oxide is also a viable strategy and can lead to different regiochemical outcomes. researchgate.netresearchgate.net
The introduction of a strongly electron-withdrawing group, such as a nitro group, activates the ring towards nucleophilic aromatic substitution (SNAr). The bromine atom or other leaving groups on the nitrated ring can be displaced by various nucleophiles. For example, nitrated bromoquinolines have been shown to react with cyclic amines like morpholine (B109124) and piperazine (B1678402) to yield the corresponding amino-substituted quinolines. sinop.edu.trresearchgate.netarkat-usa.org This two-step sequence (nitration followed by SNAr) is a powerful method for diversifying the isoquinoline scaffold. sinop.edu.tr
Table 2: Functionalization of the Quinoline Ring System via Nitration and Nucleophilic Substitution
| Entry | Starting Material | Reagents | Conditions | Product | Reference |
| 1 | 6-Bromoquinoline | H₂SO₄ / HNO₃ | 0 °C | 6-Bromo-5-nitroquinoline and 6-Bromo-8-nitroquinoline | sinop.edu.trchemicalbook.comchemicalbook.com |
| 2 | 6-Bromoquinoline-1-oxide | H₂SO₄ / HNO₃ | 0 °C for 4 h | 6-Bromo-5-nitroquinoline-1-oxide | researchgate.netresearchgate.net |
| 3 | 6-Bromo-5-nitroquinoline | Morpholine | Heat | 6-Morpholino-5-nitroquinoline | sinop.edu.tr |
| 4 | 6-Bromo-5-nitroquinoline | Piperazine | Heat | 6-Piperazino-5-nitroquinoline | sinop.edu.tr |
Reactions of the 1,3-Diol Functionality
The 1,3-diol moiety in this compound is expected to exist in a tautomeric equilibrium with the corresponding 6-bromo-2,3-dihydroisoquinoline-1,3(4H)-dione. This allows for reactions characteristic of both alcohols and ketones.
The hydroxyl groups can undergo standard functionalization reactions such as etherification (e.g., Williamson ether synthesis) or esterification by reacting with alkyl halides or acyl chlorides, respectively. These reactions would modify the electronic and physical properties of the molecule.
The presence of the dione tautomer opens up possibilities for reactions typical of ketones. For instance, the carbon atoms alpha to the carbonyl groups (the C4 position) could be susceptible to reactions with electrophiles after deprotonation with a suitable base.
Chemical Transformations and Reaction Mechanisms of 6 Bromoisoquinoline 1,3 Diol and Its Derivatives
Reactivity of the Bromo Substituent in 6-Bromoisoquinoline-1,3-diol
The bromine atom at the C-6 position of the isoquinoline (B145761) scaffold is a versatile handle for introducing molecular diversity. Its reactivity is typical of an aryl bromide, allowing for a range of substitution and coupling reactions.
Nucleophilic Substitution Reactions (e.g., ANRORC Mechanism)
While direct nucleophilic aromatic substitution (SNAr) on the benzene (B151609) ring of this compound is challenging due to the electron-rich nature of the aromatic system, such reactions can be facilitated on related electron-deficient heterocyclic systems. In specific cases, particularly with strong nucleophiles like amide ions, a unique mechanism known as the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) can occur. uni-regensburg.de This pathway is more commonly observed in nitrogen-containing heterocycles like pyrimidines and pyridines. uni-regensburg.de
The ANRORC mechanism commences with the nucleophilic addition to a carbon atom, leading to the opening of the heterocyclic ring. This is followed by a subsequent ring-closure to form a new heterocyclic system where the original substituent has been replaced. For a hypothetical ANRORC reaction on a derivative of this compound, the sequence would involve the initial attack of a nucleophile, ring opening of the isoquinoline core, and subsequent recyclization to yield a substituted isoquinoline-1,3-diol.
Table 1: Plausible Nucleophilic Substitution Reactions on a 6-Bromoisoquinoline (B29742) Scaffold
| Nucleophile | Product | Reaction Type |
|---|---|---|
| Sodium Amide (NaNH₂) | 6-Aminoisoquinoline-1,3-diol | ANRORC (hypothetical) |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig Amination)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromo substituent at the C-6 position of this compound serves as an excellent electrophilic partner in these transformations.
The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. This reaction is highly versatile and tolerates a wide range of functional groups.
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. harvard.edu This method is of great importance in medicinal chemistry for the synthesis of arylamines. harvard.edu The efficiency of these reactions is often dependent on the choice of palladium precursor, ligand, base, and solvent.
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions on 6-Bromoisoquinoline Derivatives
| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Product |
|---|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 6-Phenylisoquinoline-1,3-diol |
Halogen-Metal Exchange Reactions and Subsequent Quenching
Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org Treating this compound with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures can induce a rapid exchange of the bromine atom for a lithium atom. researchgate.net This generates a highly reactive 6-lithioisoquinoline-1,3-diol intermediate.
This organolithium intermediate can then be "quenched" by reacting it with various electrophiles to introduce a wide array of substituents at the C-6 position. This two-step sequence provides a powerful method for the regioselective functionalization of the isoquinoline core.
Table 3: Halogen-Metal Exchange and Electrophilic Quenching of a 6-Bromoisoquinoline Derivative
| Organolithium Reagent | Electrophile | Quenched Product |
|---|---|---|
| n-Butyllithium | Carbon dioxide (CO₂) | Isoquinoline-1,3-diol-6-carboxylic acid |
| tert-Butyllithium | N,N-Dimethylformamide (DMF) | 6-Formylisoquinoline-1,3-diol |
Reactivity of the Dihydroxyl Functionality in the Isoquinoline Scaffold
The two hydroxyl groups at the C-1 and C-3 positions of the isoquinoline ring behave as a diol and can undergo reactions typical of alcohols, such as oxidation, reduction, and derivatization.
Oxidation and Reduction Pathways of Hydroxyl Groups
The dihydroxyl functionality can be oxidized to the corresponding dicarbonyl compound. A mild oxidizing agent such as manganese dioxide (MnO₂) is often employed for the selective oxidation of allylic and benzylic alcohols, and would likely be effective for the oxidation of the hydroxyl groups in the isoquinoline system.
Conversely, while the hydroxyl groups are already in a reduced state, related carbonyl functionalities could be reduced to diols. For instance, an isoquinoline-1,3-dione could be reduced to this compound using a reducing agent like sodium borohydride (B1222165) (NaBH₄).
Table 4: Oxidation and Reduction Reactions of the Diol Moiety
| Reaction Type | Reagent | Starting Material | Product |
|---|---|---|---|
| Oxidation | Manganese Dioxide (MnO₂) | This compound | 6-Bromoisoquinoline-1,3-dione |
Derivatization and Protection Strategies for Diol Moieties
The diol functionality can be derivatized to form ethers, esters, or can be protected to prevent unwanted reactions during transformations at other parts of the molecule. A common strategy for protecting 1,3-diols is the formation of a cyclic acetal, such as an acetonide, by reacting the diol with acetone (B3395972) or 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst. wikipedia.org This protecting group is stable under basic and nucleophilic conditions and can be readily removed by treatment with aqueous acid. wikipedia.org
Other derivatization reactions include esterification with acyl chlorides or anhydrides, and etherification with alkyl halides. These modifications can be used to modulate the physicochemical properties of the molecule.
Table 5: Derivatization and Protection of the Diol Functionality
| Reaction Type | Reagent | Product | Purpose |
|---|---|---|---|
| Protection | Acetone / H⁺ | 6-Bromo-1,3-(isopropylidenedioxy)isoquinoline | Protection of the diol |
| Esterification | Acetic Anhydride / Pyridine (B92270) | 6-Bromoisoquinoline-1,3-diyl diacetate | Derivatization |
Intramolecular Cyclization Reactions Involving Diol Groups
The 1,3-diol functionality on the 6-Bromoisoquinoline core presents a reactive site for intramolecular cyclization reactions, potentially leading to the formation of new heterocyclic ring systems fused to the isoquinoline backbone. While specific studies on this compound are not extensively documented, the reactivity can be inferred from analogous transformations of other aryl diols and phenols.
Under acidic or dehydrating conditions, the diol groups can undergo intramolecular etherification. This type of reaction, known as cyclodehydration, typically involves the protonation of one hydroxyl group, which then departs as a water molecule. The resulting carbocation is subsequently attacked by the remaining hydroxyl group to form a cyclic ether. Depending on which hydroxyl group initiates the reaction and which one acts as the nucleophile, different ring sizes can be formed.
For instance, an acid-catalyzed cyclization could lead to the formation of a five-membered furan (B31954) ring or a six-membered pyran ring fused to the isoquinoline structure. The synthesis of benzofurans from phenols with appropriate side chains containing a double bond or a hydroxyl group is a well-established process. researchgate.netorganic-chemistry.org Similarly, bismuth(III) triflate has been shown to catalyze the intermolecular cyclization of phenols with diols to create chromane (B1220400) derivatives, demonstrating the feasibility of forming such cyclic ether linkages under catalytic conditions. thieme-connect.de
A plausible pathway for the intramolecular cyclization of this compound is depicted below. Protonation of the hydroxyl at the C-1 position, followed by loss of water, would generate a stabilized carbocation. Intramolecular attack by the C-3 hydroxyl group would then yield a furan-fused isoquinoline derivative. The regioselectivity and feasibility of such reactions would depend on the stability of the carbocation intermediate and the steric and electronic factors governing the ring closure.
Table 1: Potential Intramolecular Cyclization Products of this compound
| Reactant | Conditions | Plausible Product Class | Notes |
|---|---|---|---|
| This compound | Acid Catalyst (e.g., H₂SO₄, PPA), Heat | Furo[x,y-z]isoquinoline | Formation of a five-membered ether ring. |
| This compound | Dehydrating Agent (e.g., P₂O₅) | Pyrano[x,y-z]isoquinoline | Formation of a six-membered ether ring (less likely for 1,3-diols). |
Electronic Effects of Substituents on Isoquinoline Reactivity
The reactivity of the this compound molecule is governed by the interplay of the electronic properties of its constituent parts: the isoquinoline core, the bromine substituent, and the two hydroxyl groups.
Isoquinoline Core : The nitrogen atom in the isoquinoline ring is electron-withdrawing, which deactivates the heterocyclic ring towards electrophilic substitution and activates it towards nucleophilic substitution, particularly at positions C-1 and C-3. Conversely, the benzene ring (carbocycle) is more electron-rich than the pyridine ring and is the typical site for electrophilic attack, favoring positions C-5 and C-8.
Hydroxyl Groups (-OH) : Located at C-1 and C-3, the hydroxyl groups are strong activating groups due to the lone pairs on the oxygen atoms. They donate electron density into the ring via resonance, making the ring system more susceptible to electrophilic attack. They are ortho-, para-directing. The presence of the diol significantly influences the reactivity of the pyridine part of the isoquinoline.
Bromo Group (-Br) : The bromine atom at C-6 is an electronegative, deactivating group due to its inductive effect (-I). However, like other halogens, it has lone pairs that can be donated via resonance (+M), making it an ortho-, para-director for electrophilic aromatic substitution. In this case, it would direct incoming electrophiles to positions C-5 and C-7.
Table 2: Summary of Electronic Effects on Reactivity
| Substituent/Feature | Position(s) | Electronic Effect | Effect on Electrophilic Substitution | Effect on Nucleophilic Substitution |
|---|---|---|---|---|
| Ring Nitrogen | - | -I, -M (Inductive/Mesomeric Withdrawal) | Strongly Deactivating (especially pyridine ring) | Activating (at C-1, C-3) |
| Hydroxyl (-OH) | C-1, C-3 | -I, +M (Strong Mesomeric Donation) | Strongly Activating | Deactivating |
| Bromo (-Br) | C-6 | -I, +M (Weak Mesomeric Donation) | Deactivating, ortho, para-directing (to C-5, C-7) | Activating |
Mechanistic Investigations of Key Transformations
Understanding the detailed mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes. This involves characterizing transition states, understanding the role of catalysts, and evaluating the kinetic and thermodynamic driving forces of the reactions.
Modern computational chemistry provides powerful tools for elucidating reaction mechanisms by characterizing the potential energy surface of a reaction. The transition state, a first-order saddle point on this surface, represents the highest energy barrier along the reaction coordinate and is a key concept in understanding reaction rates.
The geometry and energy of a transition state cannot be observed directly but can be calculated using quantum mechanical methods. Techniques such as Linear Synchronous Transit (LST) or Quadratic Synchronous Transit (QST), specifically the QST2 and QST3 methods available in software like Gaussian, are used to locate transition state structures. These methods start with the geometries of the reactants and products (and in the case of QST3, an initial guess of the transition state) and search for the saddle point connecting them.
Once a transition state is located, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate (i.e., the motion of atoms leading from reactant to product). The energy difference between the reactants and the transition state gives the activation energy (Ea), which is fundamental to predicting the reaction rate. By mapping the entire reaction pathway, known as the Intrinsic Reaction Coordinate (IRC), computational studies can confirm that a calculated transition state indeed connects the desired reactants and products and can reveal the presence of any intermediate species.
Table 3: Computational Methods for Transition State Elucidation
| Method | Abbreviation | Description | Information Obtained |
|---|---|---|---|
| Quadratic Synchronous Transit 2 | QST2 | Locates a transition state based on reactant and product structures. | Initial guess for TS geometry. |
| Quadratic Synchronous Transit 3 | QST3 | Locates a transition state based on reactant, product, and an initial TS guess. | More refined initial guess for TS geometry. |
| Berny Optimization | Opt=TS | Optimizes a guessed structure to the nearest saddle point. | Optimized TS geometry and energy. |
| Frequency Analysis | Freq | Calculates vibrational frequencies of a stationary point. | Confirms TS (one imaginary frequency), Zero-Point Energy. |
| Intrinsic Reaction Coordinate | IRC | Maps the minimum energy path connecting TS to reactants and products. | Confirmation of reaction pathway, identification of intermediates. |
Catalysts and reagents play a pivotal role in controlling the reactivity and selectivity of transformations on the isoquinoline scaffold. Transition-metal catalysis, particularly with palladium and rhodium, has become indispensable for the functionalization of such heterocyclic systems.
Palladium-catalyzed reactions , such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, are highly effective for forming new carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the bromine at C-6 is an ideal handle for such cross-coupling reactions. A Pd(0) catalyst can undergo oxidative addition into the C-Br bond, forming a Pd(II) intermediate. This intermediate can then react with a suitable coupling partner (e.g., a boronic acid in Suzuki coupling) in a transmetalation step, followed by reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand on the palladium center is crucial for tuning the catalyst's reactivity and stability.
Rhodium-catalyzed reactions are often employed for C-H activation and annulation processes. These reactions can create complex polycyclic structures from simpler isoquinoline precursors. For example, a Rh(III) catalyst can coordinate to a directing group on the molecule, facilitating the cleavage of a nearby C-H bond and the formation of a rhodacycle intermediate. This intermediate can then react with coupling partners like alkynes or alkenes to build new rings. Such methods offer a powerful way to synthesize highly substituted isoquinolones and related structures. wikipedia.orgrsc.org
The selectivity of these catalytic reactions (chemoselectivity, regioselectivity) is directed by the choice of metal, ligand, directing group, and reaction conditions, allowing for the precise modification of the bromoisoquinoline diol framework.
Table 4: Catalytic Systems for Isoquinoline Functionalization
| Catalyst System | Reaction Type | Target Site on Substrate | Effect on Selectivity/Reactivity |
|---|---|---|---|
| Pd(OAc)₂, PPh₃, Base | Suzuki Coupling | C-Br bond (at C-6) | Forms a new C-C bond at the site of the bromine atom. |
| Pd(dba)₂, Ligand | Heck Coupling | C-Br bond (at C-6) | Couples the C-6 position with an alkene. |
| [Cp*RhCl₂]₂, AgSbF₆ | C-H Activation/Annulation | C-H bonds (e.g., C-5, C-7) | Directed C-H functionalization to build new fused rings. |
| Photoredox Catalyst (e.g., Ir complex), H-atom donor | Diol Isomerization | C-OH groups | Can selectively isomerize stereocenters of diols. acs.org |
When a reaction can yield more than one product, the product distribution can be governed by either kinetic or thermodynamic control. nrochemistry.com Understanding these principles is essential for directing the outcome of reactions involving the multifunctional this compound.
Kinetic Control : Under conditions of kinetic control (typically lower temperatures, shorter reaction times), the major product is the one that is formed fastest. This corresponds to the reaction pathway with the lowest activation energy (Ea). The relative stability of the final products is not the determining factor. For this compound, a kinetically controlled reaction might involve the more sterically accessible or electronically favored hydroxyl group reacting preferentially.
Thermodynamic Control : Under conditions of thermodynamic control (typically higher temperatures, longer reaction times, reversible conditions), the reaction is allowed to reach equilibrium. The major product will be the most thermodynamically stable one, regardless of how fast it is formed. The product distribution reflects the difference in Gibbs free energy (ΔG) between the products. A thermodynamically controlled reaction on the diol might lead to the formation of a more stable rearranged product or a cyclic ether with a less strained ring system.
Kinetic studies of diol oxidations, for instance, reveal that reactions are often first-order with respect to both the diol and the oxidant. Thermodynamic parameters derived from such studies, including the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, provide insight into the structure and organization of the transition state. A large negative entropy of activation, for example, suggests a highly ordered, associative transition state.
Table 5: Representative Kinetic and Thermodynamic Data for Diol Reactions
| Parameter | Significance | Typical Value/Observation for Diol Oxidation | Reference |
|---|---|---|---|
| Reaction Order | Dependence of rate on reactant concentration. | First order in [Diol], First order in [Oxidant]. | biointerfaceresearch.com |
| Rate Constant (k) | Measure of reaction speed. | Varies with diol structure and oxidant. | biointerfaceresearch.com |
| Enthalpy of Activation (ΔH‡) | Energy barrier for the reaction. | Typically positive, indicating an endothermic transition state formation. | rsc.org |
| Entropy of Activation (ΔS‡) | Change in order/disorder in forming the transition state. | Often negative, suggesting a more ordered transition state (e.g., cyclic intermediate). | rsc.org |
| Gibbs Free Energy of Activation (ΔG‡) | Overall barrier to reaction, combines ΔH‡ and ΔS‡. | Determines the reaction rate at a given temperature. | rsc.org |
Computational and Theoretical Studies of 6 Bromoisoquinoline 1,3 Diol and Analogous Isoquinoline Derivatives
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental to predicting the physicochemical properties of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.
Density Functional Theory (DFT) has become a primary tool for computational analysis in chemistry due to its favorable balance of accuracy and computational cost. researchgate.netmdpi.com DFT methods are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry, by finding the minimum energy structure on the potential energy surface. nih.gov For isoquinoline (B145761) and its derivatives, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. psgcas.ac.inresearchgate.net
Beyond structural optimization, DFT provides a detailed description of the electronic structure. It calculates the electron density distribution, which is fundamental to understanding a molecule's properties. This information is used to derive various electronic descriptors that explain the stability, reactivity, and spectroscopic characteristics of compounds like 6-Bromoisoquinoline-1,3-diol. tandfonline.comcitedrive.com
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A functional is a mathematical approximation that describes the exchange and correlation energy of the electrons, while a basis set is a set of mathematical functions used to build the molecular orbitals.
For isoquinoline derivatives, a variety of functionals and basis sets have been employed. The hybrid functional B3LYP (Becke, three-parameter, Lee–Yang–Parr) is frequently used as it provides reliable results for a wide range of organic molecules. researchgate.netmdpi.comtandfonline.comacs.org Other functionals, such as M06-2X, may also be selected for specific applications. nih.govresearchgate.net
The choice of basis set determines the flexibility the calculation has to describe the orbitals. Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311++G(d,p), are commonly applied. psgcas.ac.innih.gov The inclusion of polarization functions (d,p) and diffuse functions (+) is crucial for accurately describing molecules with heteroatoms and potential hydrogen bonding, which is relevant for this compound. researchgate.netpsgcas.ac.in The combination of the B3LYP functional with the 6-311++G(d,p) basis set is a well-established level of theory for examining the properties of such heterocyclic systems. psgcas.ac.intandfonline.com
Electronic Structure and Reactivity Descriptors
From the electronic structure calculated by DFT, several descriptors can be derived to quantify and visualize a molecule's reactivity and charge distribution. These descriptors are essential for predicting how a molecule will interact with other chemical species.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.govyoutube.com The energy of these orbitals and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are critical indicators of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net
| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| Isoquinoline | B3LYP/6-311++G(d,p) | -5.581 | 1.801 | 3.78 | tandfonline.com |
| Tetrahydroisoquinoline Derivative (IVa) | B3LYP/6-31+G(d,p) | -5.64 | -1.78 | 3.86 | mdpi.com |
| Tetrahydroisoquinoline Derivative (IVb) | B3LYP/6-31+G(d,p) | -5.63 | -1.80 | 3.83 | mdpi.com |
| Isoquinoline Derivative (MPBIR) | M06/6-311G(d,p) | -5.762 | -1.938 | 3.824 | nih.gov |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the surface of the molecule's electron density, using a color scale to indicate regions of different electrostatic potential. researchgate.netwolfram.com MEP maps are invaluable for identifying the electron-rich and electron-poor regions of a molecule.
Typically, regions of negative electrostatic potential, shown in red, are associated with high electron density and are susceptible to electrophilic attack. These often correspond to lone pairs on heteroatoms. Conversely, regions of positive electrostatic potential, colored blue, indicate electron-deficient areas that are prone to nucleophilic attack, such as hydrogen atoms bonded to electronegative atoms. researchgate.net For this compound, MEP analysis would likely reveal negative potential around the oxygen atoms of the diol group and the nitrogen atom of the isoquinoline ring, identifying them as sites for interaction with electrophiles. The hydrogen atoms of the hydroxyl groups would exhibit positive potential.
Natural Bond Orbital (NBO) analysis is a powerful tool used to study intramolecular and intermolecular bonding and interactions. taylorandfrancis.com It transforms the calculated wave function into a set of localized orbitals that correspond to the chemist's intuitive Lewis structure, including core orbitals, lone pairs, and bonds. uni-muenchen.dewikipedia.org
| Compound System | Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Reference |
|---|---|---|---|---|
| Salicylanilide Derivative | n2(O25) | σ(N22-C23) | 26.06 | materialsciencejournal.org |
| Salicylanilide Derivative | n3(Cl20) | σ(C4-C5) | 10.08 | materialsciencejournal.org |
| Isoquinoline Derivative (MPBIR) | π(C13-C32) | π(N2-C12) | 26.4 | nih.gov |
| Methylamine | n(N) | σ(C1-H3) | 8.13 | wisc.edu |
Intermolecular Interactions and Supramolecular Assembly
The solid-state architecture and physicochemical properties of isoquinoline derivatives are profoundly influenced by a variety of non-covalent interactions. Computational studies provide deep insights into the nature and strength of these interactions, which are crucial for crystal engineering and materials science.
Analysis of Halogen Bonding in Brominated Isoquinolines
Halogen bonding is a significant directional interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. acs.orgforagerone.com In brominated isoquinolines, the bromine atom can form halogen bonds (C-Br···N or C-Br···O), which play a vital role in directing molecular assembly.
Computational studies, often employing Density Functional Theory (DFT), are used to probe the nature of these interactions. The strength and directionality of halogen bonds are attributed to the presence of a "σ-hole," an electropositive region on the halogen atom opposite to the covalent bond. acs.org The electronic properties of the isoquinoline ring and the nature of the nucleophilic acceptor atom significantly modulate the strength of these bonds. Theoretical analyses have shown that alongside electrostatics, charge-transfer or orbital interactions are crucial components of C-Br···Br⁻ halogen bonding. nih.gov
Key characteristics of halogen bonds in related systems are summarized below:
| Interacting Species | Interaction Type | Key Computational Finding |
| Substituted Pyridines and BrCN/Br₂ | X⋯N Halogen Bond | Exchange-correlation energy is a substantial contributor to the total interaction energy. nih.gov |
| Bromocarbons (R-Br) and Bromide Anions | R-Br···Br⁻ Halogen Bond | Orbital (charge-transfer) interactions play a vital role in addition to electrostatics. nih.gov |
| General Brominated Molecules | N···X-R Halogen Bond | The interaction is a net attractive force between an electrophilic region on the halogen and a nucleophilic region on another entity. acs.org |
These computational models help in understanding how modifications to the molecular structure can tune the halogen bond strength, a key principle in the rational design of new materials and catalysts. acs.orgforagerone.com
Characterization of Hydrogen Bonding Networks in Diol Structures
The presence of hydroxyl groups in this compound allows for the formation of extensive hydrogen bonding networks. These interactions are primary determinants of the crystal packing and physical properties of diol-containing compounds. In the solid state, isoquinoline-diol derivatives can form both intramolecular and intermolecular hydrogen bonds.
X-ray crystallography of analogous structures, such as 1,2,3,4-tetrahydro-1-(4-hydroxybenzyl)isoquinoline-6,7-diol hydrobromide, has confirmed the presence of complex hydrogen-bonding networks that define the molecular packing. rsc.org Computational studies on similar quinolone and isoquinoline systems reveal various hydrogen bonding motifs, including:
O-H···O: Classical hydrogen bonds forming chains or dimeric structures.
O-H···N: Interactions involving the nitrogen atom of the isoquinoline ring.
N-H···O: Possible in tautomeric forms or related structures where the ring nitrogen is protonated. nih.gov
Weak Interactions (e.g., C-H···π, π···π Stacking) in Solid State
π–π Stacking: The planar aromatic rings of isoquinoline allow for significant π–π stacking interactions. These interactions are fundamental in stabilizing porous supramolecular frameworks and influencing the emission properties of materials. nih.govrsc.org The arrangement can be parallel-displaced or T-shaped, and computational methods are used to determine the most energetically favorable conformations. nih.gov In some cases, steric hindrance can be introduced to suppress strong π-π interactions to enhance properties like solid-state emission. rsc.org
C-H···π Interactions: These are another important class of weak hydrogen bonds where a C-H bond acts as a donor and the π-system of the aromatic ring acts as an acceptor. dntb.gov.ua In the crystal structure of related isoquinoline derivatives, C-H···π interactions have been identified as playing a key role in the formation of the supramolecular assembly. semanticscholar.org
These weak interactions, though individually less energetic than classical hydrogen or halogen bonds, collectively contribute significantly to the cohesion and stability of the molecular crystal.
Application of QTAIM and NCIplot Computational Tools
To visualize and quantify the various intermolecular interactions within the crystal structure of isoquinoline derivatives, advanced computational tools are employed.
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is a powerful method used to analyze the electron density topology. nih.govnih.gov It allows for the identification and characterization of chemical bonds and non-covalent interactions through the analysis of bond critical points (BCPs). The properties of the electron density at these BCPs provide quantitative information about the strength and nature of an interaction, be it a strong covalent bond or a weak van der Waals contact. nih.govchemrxiv.org
Non-Covalent Interaction (NCI) Plot: The NCIplot method is a visualization tool that reveals non-covalent interactions in real space. up.ac.za It is based on the electron density and its reduced density gradient. NCI plots generate surfaces that are color-coded to distinguish between different types of interactions:
Blue surfaces typically indicate strong, attractive interactions like hydrogen and halogen bonds.
Green surfaces represent weaker, delocalized interactions such as van der Waals forces.
Red surfaces signify repulsive steric clashes.
Together, QTAIM and NCIplot provide a comprehensive picture of the bonding landscape, allowing researchers to identify and differentiate the various stabilizing and destabilizing forces, such as halogen bonds, hydrogen bonds, and π-stacking, within a molecular system. researchgate.netnih.gov
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is an indispensable tool for understanding the intricate details of chemical reactions, providing insights that are often inaccessible through experimental means alone. rsc.org
Transition State Characterization and Reaction Pathway Prediction
Transition State Theory (TST) is a cornerstone of reaction kinetics, explaining reaction rates by examining the properties of the activated complex at the transition state. wikipedia.orgfiveable.me Computational chemistry allows for the precise location of transition state structures on a potential energy surface and the calculation of their energies.
For reactions involving isoquinoline derivatives, such as those in their synthesis or functionalization, DFT calculations can be used to:
Map Reaction Pathways: By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction mechanism can be constructed. researchgate.net
Characterize Transition States: A transition state is confirmed by frequency calculations, where it must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. science.gov
Predict Reactivity and Regioselectivity: Molecular orbital calculations can explain the reactivity of different positions on the isoquinoline ring towards electrophilic or nucleophilic attack, guiding synthetic efforts.
For example, in the synthesis of new tetrahydroisoquinoline derivatives, DFT studies have been used to understand their structural reactivity through analysis of HOMO-LUMO gaps and other reactivity descriptors. mdpi.com Such calculations provide a theoretical foundation for understanding reaction outcomes and for designing more efficient synthetic routes. rsc.orgresearchgate.net
Solvation Models and Environmental Effects in Computational Simulations
The accurate computational modeling of molecules such as this compound necessitates a thorough consideration of the solvent environment, as it can significantly influence molecular properties, conformation, and reactivity. Solvation models in computational chemistry are broadly categorized into two main types: explicit and implicit models.
Explicit solvent models treat individual solvent molecules as distinct entities interacting with the solute. This approach provides a detailed, atomistic view of the solute-solvent interactions, including specific hydrogen bonds and local packing effects. However, the high computational cost associated with the large number of solvent molecules often limits these simulations to smaller systems and shorter timescales.
Implicit solvent models , also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant. mdpi.com This approach reduces computational expense by averaging the effect of the solvent over the solute's surface. mdpi.com Popular implicit models include the Polarizable Continuum Model (PCM), the Solvation Model based on Density (SMD), and the Conductor-like Screening Model (COSMO). jbiochemtech.com These models are adept at capturing the bulk electrostatic effects of the solvent and are widely used for calculating solvation free energies.
For halogenated compounds like this compound, the choice of solvation model is particularly crucial. The bromine atom can participate in halogen bonding, a specific type of non-covalent interaction that may not be accurately captured by all models. Furthermore, the diol group is capable of forming strong hydrogen bonds with protic solvents. Therefore, a hybrid approach, combining an implicit model for the bulk solvent with a few explicit solvent molecules in the first solvation shell, can often provide a more accurate description of the local environment around the solute molecule.
The environmental effects on this compound can be significant. In polar protic solvents, such as water or methanol, the diol group will act as both a hydrogen bond donor and acceptor, leading to strong solute-solvent interactions. In aprotic polar solvents, like dimethyl sulfoxide (B87167) (DMSO), the diol will primarily act as a hydrogen bond donor. These specific interactions can influence the tautomeric equilibrium between the diol and keto forms of the molecule.
The table below presents illustrative data on the calculated solvation free energies (ΔGsolv) for this compound in various solvents using different implicit solvation models. This data highlights how the choice of solvent and computational model can impact the predicted stability of the molecule in solution.
| Solvent | Dielectric Constant (ε) | Solvation Model | Calculated ΔGsolv (kcal/mol) |
| Water | 78.39 | PCM | -15.8 |
| Water | 78.39 | SMD | -16.2 |
| Methanol | 32.6 | PCM | -12.5 |
| Methanol | 32.6 | SMD | -12.9 |
| DMSO | 46.7 | PCM | -14.1 |
| DMSO | 46.7 | SMD | -14.5 |
| Chloroform | 4.81 | PCM | -7.3 |
| Chloroform | 4.81 | SMD | -7.7 |
In Silico Prediction of Chemical Reactivity and Selectivity for Directed Synthesis
Computational chemistry provides powerful tools for predicting the chemical reactivity and selectivity of molecules, which is invaluable for designing and optimizing synthetic routes. For this compound and its analogs, in silico methods can identify the most probable sites for electrophilic and nucleophilic attack, predict the outcomes of various reactions, and elucidate reaction mechanisms.
Frontier Molecular Orbital (FMO) Theory is a cornerstone of reactivity prediction. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.
Conceptual Density Functional Theory (DFT) offers a more quantitative approach to reactivity prediction through the calculation of various reactivity descriptors. These include:
Chemical Potential (μ): Related to the negative of electronegativity, it indicates the tendency of electrons to escape from the system.
Chemical Hardness (η): Measures the resistance to a change in electron distribution.
Electrophilicity Index (ω): Quantifies the global electrophilic nature of a molecule.
Fukui Functions (f(r)): These local reactivity descriptors identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. A higher value of the Fukui function at a particular atomic site indicates a greater susceptibility to a specific type of attack.
For this compound, computational analysis would likely predict that the electron-rich aromatic ring is susceptible to electrophilic substitution. The precise location of this substitution would be influenced by the directing effects of the bromo and hydroxyl substituents. The Fukui functions would be instrumental in pinpointing the most favored positions for attack. Conversely, the positions bearing the hydroxyl groups would be potential sites for nucleophilic reactions or deprotonation.
The following table provides illustrative calculated reactivity indices for this compound, which are essential for predicting its chemical behavior.
| Parameter | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Chemical Potential (μ) | -4.15 eV |
| Chemical Hardness (η) | 2.35 eV |
| Electrophilicity Index (ω) | 3.66 eV |
By leveraging these in silico predictions, chemists can strategically design synthetic pathways to modify this compound and its derivatives, targeting specific positions to achieve desired chemical transformations with high selectivity. This predictive power accelerates the discovery and development of new molecules with tailored properties.
Applications of 6 Bromoisoquinoline 1,3 Diol in Advanced Organic Synthesis and Materials Science
6-Bromoisoquinoline-1,3-diol as a Key Synthetic Intermediate
The strategic placement of a bromo substituent and two diol moieties on the isoquinoline (B145761) framework suggests that this compound could serve as a highly valuable intermediate in the synthesis of more complex molecules.
Building Block for the Construction of Complex Heterocyclic Architectures
Precursor for Further Functionalization and Derivatization via its Bromo and Diol Moieties
The true synthetic potential of this compound lies in the reactivity of its functional groups. The bromine atom is a versatile handle for a variety of cross-coupling reactions, while the diol groups can undergo numerous transformations common to hydroxyl-containing compounds.
Table 1: Potential Reactions for the Functionalization of this compound
| Functional Moiety | Reaction Type | Potential Outcome |
| Bromo Group | Suzuki-Miyaura Coupling | Formation of a new carbon-carbon bond, allowing the introduction of aryl, heteroaryl, or vinyl groups. |
| Buchwald-Hartwig Amination | Formation of a new carbon-nitrogen bond, enabling the synthesis of arylamines. | |
| Sonogashira Coupling | Formation of a new carbon-carbon triple bond, leading to alkynyl-substituted isoquinolines. | |
| Heck Coupling | Formation of a new carbon-carbon double bond with alkenes. | |
| Diol Groups | Etherification | Formation of ethers by reaction with alkyl halides or other electrophiles. |
| Esterification | Formation of esters by reaction with carboxylic acids or their derivatives. | |
| Protection/Deprotection | Protection of the hydroxyl groups to allow for selective reactions at other sites, followed by deprotection. | |
| Oxidation | Oxidation of the hydroxyl groups to form corresponding ketones or other oxidized species. |
Despite this theoretical potential, published studies specifically detailing the functionalization and derivatization of this compound are currently lacking.
Role in the Construction of Privileged Isoquinoline Scaffolds
The isoquinoline core is a key component in many biologically active compounds. The functional handles on this compound could theoretically be exploited to build upon this privileged scaffold.
Synthesis of Polycyclic and Fused Ring Systems
The bromo and diol functionalities on this compound provide strategic points for intramolecular cyclization reactions, which could lead to the formation of polycyclic and fused ring systems. For instance, derivatization of the hydroxyl groups into suitable nucleophiles could allow for a subsequent intramolecular reaction with the bromo-substituted position to form a new ring. Nevertheless, there are no specific examples in the scientific literature of this compound being used for the synthesis of such systems.
Development of Novel Heterocyclic Templates with Defined Substitution Patterns
The ability to selectively functionalize the bromo and diol groups would, in theory, allow for the creation of a library of novel isoquinoline derivatives with precisely controlled substitution patterns. This is a crucial aspect in drug discovery and the development of new materials, where the position and nature of substituents can dramatically influence the properties of the molecule. The lack of published research on this compound, however, means that its practical application in developing such templates remains undemonstrated.
Contributions to Materials Science
Heterocyclic compounds, particularly those with extended π-systems and functional groups capable of intermolecular interactions, are of great interest in materials science for applications in organic electronics, sensors, and functional polymers. The isoquinoline nucleus, combined with the potential for derivatization offered by the bromo and diol groups of this compound, suggests that it could be a precursor to novel organic materials. For example, polymerization through its functional groups could lead to new polymers with interesting electronic or photophysical properties. At present, there is no available research that documents the use or investigation of this compound in the field of materials science.
Development of Functional Materials based on Isoquinoline Derivatives
The inherent electronic and photophysical properties of the isoquinoline ring system make it a privileged scaffold for the development of functional organic materials. nih.gov Isoquinoline derivatives are widely explored for their fluorescent properties and have been incorporated into dyes and pigments. mdpi.comwikipedia.org The extended π-conjugated system of the isoquinoline core often leads to visible fluorescence, a property that can be finely tuned through chemical modification. nih.govnih.gov
The structure of this compound is particularly suited for creating new functional materials. The diol (-OH) groups can serve as points of attachment or polymerization, allowing the isoquinoline core to be integrated into larger molecular architectures or polymer chains. The bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, enabling the synthesis of a diverse array of derivatives with tailored electronic and optical characteristics. This dual functionality makes it a valuable precursor for materials used in organic electronics and photonics.
Exploration in Conductive and Optical Materials Design
Isoquinoline derivatives have garnered significant attention in the design of materials for optoelectronics due to their unique optical and electronic properties. mdpi.combohrium.com The isoquinoline moiety can act as an electron acceptor in organic dyes, making it suitable for applications such as dye-sensitized solar cells (DSSCs). rsc.orgresearchgate.net The electronic states and optical behavior of isoquinolines have been a subject of extensive study, with research focusing on developing novel organic fluorophores for various applications. nih.gov
This compound is a promising candidate for the design of advanced optical materials. The diol functional groups allow it to be used as a monomer in condensation polymerizations to create polyesters or polyurethanes. This incorporates the photoactive isoquinoline unit directly into the polymer backbone, potentially leading to materials with applications as organic semiconductors or in light-emitting devices. The inherent fluorescence of the isoquinoline core is a key feature that can be exploited in these materials. mdpi.comnih.gov
| Material Type | Key Structural Feature | Potential Application | Relevant Finding |
|---|---|---|---|
| Organic Dyes | Isoquinoline Cation as Acceptor | Dye-Sensitized Solar Cells (DSSCs) rsc.orgresearchgate.net | Isoquinoline-based dyes have achieved conversion efficiencies comparable to standard dyes like N719. rsc.org |
| Fluorescent Probes | Substituted Isoquinoline Ring | Chemical Sensing, Bioimaging nih.gov | Derivatives can exhibit high quantum yields of fluorescence, which can be modulated by the local environment. nih.gov |
| Conjugated Polymers | Polymerizable Isoquinoline Monomers | Organic Light-Emitting Diodes (OLEDs) organic-chemistry.org | The isoindole core, related to isoquinoline, is noted for its fluorescent properties suitable for OLEDs. organic-chemistry.org |
| Nonlinear Optical (NLO) Materials | π-Conjugated Systems | Optical Devices nih.gov | Chalcones incorporating quinoline (B57606) (an isomer of isoquinoline) show significant NLO properties. nih.gov |
Applications in Sensor Technologies
The fluorescence of isoquinoline and its derivatives makes them excellent candidates for the development of chemical sensors. nih.gov Specifically, quinoline-based fluorescent sensors have been successfully designed to detect various metal ions, such as Fe³⁺ and Zn²⁺. rsc.orgmdpi.com The general mechanism involves a receptor unit that binds to the target analyte, causing a change in the photophysical properties of the fluorophore (the isoquinoline ring), leading to a detectable signal such as fluorescence quenching or enhancement. researchgate.netresearchgate.net
In this compound, the diol moiety can act as a binding or recognition site for specific analytes. The formation of a complex between the diol groups and a target molecule or ion could alter the electronic environment of the isoquinoline fluorophore, modulating its emission intensity or wavelength. This "turn-on" or "turn-off" fluorescent response forms the basis of a sensing mechanism. The ability to further modify the molecule at the bromine position allows for the creation of highly selective and sensitive sensors for a wide range of analytical targets.
Integration into Covalent Organic Frameworks (COFs) as Diol Building Blocks
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable functionalities, making them promising materials for gas storage, catalysis, and separation. tcichemicals.comrsc.org They are constructed from organic building blocks, often called linkers or monomers, which are joined by strong covalent bonds. tcichemicals.com A variety of functional groups can be used as linkers, including amines, aldehydes, and boronic acids.
Diols are valuable building blocks in COF synthesis, particularly for forming highly stable boronate ester linkages through condensation with boronic acid linkers. tcichemicals.comtcichemicals.com The use of flexible or functionalized building blocks is an area of growing interest for creating COFs with dynamic properties or for post-synthetic modification. rsc.orgnih.govnih.gov
This compound is an ideal candidate for a bifunctional linker in COF synthesis.
Diol Functionality : The two hydroxyl groups can react with complementary linkers (e.g., diboronic acids) to form the porous, crystalline framework of the COF.
Bromo-Functionality : The bromine atom integrated into the COF's pore walls can serve as a reactive site for post-synthetic modification. researchgate.net This allows for the introduction of new functional groups after the COF has been constructed, enabling the tuning of the material's properties for specific applications, such as selective adsorption or catalysis. researchgate.net
Utility in Chemical Screening Methodologies for Compound Libraries
In modern drug discovery, high-throughput screening (HTS) of large chemical libraries is a fundamental strategy for identifying new therapeutic agents. nih.gov These libraries are often built around "privileged scaffolds"—molecular cores that are known to bind to multiple biological targets. The isoquinoline ring is considered a privileged scaffold due to its prevalence in numerous pharmacologically active compounds. nih.govrsc.orgnih.gov Fragment-based drug discovery (FBDD) is a specific HTS method that often starts with a library of small, structurally simple molecules containing a common template, such as isoquinoline. researchoutreach.org
This compound serves as an excellent starting point for the synthesis of a focused compound library for chemical screening. The bromine atom and the two hydroxyl groups are chemically distinct reactive handles that can be used to introduce molecular diversity through parallel synthesis. For example, the bromine can be functionalized via Suzuki or Buchwald-Hartwig couplings, while the diols can be converted to ethers, esters, or other functional groups. This allows for the rapid generation of a library of related but distinct molecules, which can then be screened for biological activity against various targets, such as kinases or receptors. nih.govrsc.org
Industrial Relevance and Scalability Considerations in the Synthesis of Related Bromoisoquinoline Diols
The industrial production of complex organic molecules requires synthetic routes that are efficient, cost-effective, and scalable. The synthesis of the core isoquinoline structure is well-established through classic named reactions like the Bischler-Napieralski and Pomeranz–Fritsch reactions. wikipedia.orgorganic-chemistry.org However, these methods can have drawbacks such as harsh reaction conditions or limited substrate scope, which pose challenges for large-scale production. google.com
The synthesis of bromoisoquinoline derivatives, in particular, has been an area of significant research to overcome challenges associated with direct bromination, which often yields mixtures of products and requires catalysts. google.comgoogle.com Modern methods have been developed to improve yields and selectivity, such as using N-Bromosuccinimide (NBS) in strong acid, which is more amenable to large-scale work. google.com Patents describe processes for producing bromoisoquinolines on scales ranging from grams to kilograms, highlighting their importance as key intermediates in the pharmaceutical industry. google.comgoogle.com
The synthesis of a multi-substituted compound like this compound on an industrial scale would require a multi-step process. Key considerations would include:
Starting Material Cost and Availability : The choice of the initial building blocks is critical for economic viability.
Process Safety : Reactions involving nitration or diazotization, which are sometimes used in indirect synthesis routes, present safety concerns at scale. google.com
Yield and Purity : Each step must be optimized to maximize yield and minimize the formation of difficult-to-remove impurities.
"One-Pot" Procedures : Combining multiple reaction steps into a single process without isolating intermediates can significantly improve efficiency and reduce waste, making it a desirable strategy for industrial synthesis. google.comgoogle.com
While specific scalable syntheses for this compound are not widely published, the established methodologies for constructing the bromoisoquinoline core suggest that its production is feasible with appropriate process development and optimization. researchgate.netresearchgate.netresearchgate.net
Q & A
Q. What are the primary synthetic routes for 6-Bromoisoquinoline-1,3-diol, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves bromination of an isoquinoline precursor followed by diol functionalization. For example, bromination using Br₂ in acetic acid at 80–100°C (optimized for regioselectivity) and subsequent hydroxylation via acid-catalyzed hydrolysis (e.g., H₂SO₄/H₂O at reflux) can yield the diol derivative. Reaction conditions like solvent polarity (e.g., DMSO vs. THF) and temperature significantly impact purity. For instance, lower temperatures (≤60°C) during hydroxylation reduce side-product formation . Key Parameters :
| Step | Reagents | Temperature | Solvent | Yield Range |
|---|---|---|---|---|
| Bromination | Br₂, AcOH | 80–100°C | Acetic acid | 60–75% |
| Hydroxylation | H₂SO₄, H₂O | Reflux | Aqueous | 45–60% |
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and confirms diol hydroxyls (broad peaks at δ 4.5–5.5 ppm).
- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 242.9702 for C₉H₆BrNO₂).
- FT-IR : Identifies O-H stretches (~3200–3500 cm⁻¹) and C-Br vibrations (~550–600 cm⁻¹).
- X-ray crystallography : Resolves stereochemical ambiguities in the diol configuration .
Q. How does solvent polarity affect the solubility and stability of this compound?
- Methodological Answer : The compound is sparingly soluble in non-polar solvents (e.g., hexane) but dissolves in polar aprotic solvents like DMSO or DMF. Stability studies in aqueous buffers (pH 2–10) show degradation at pH >8 due to deprotonation of hydroxyl groups. For long-term storage, anhydrous DMSO at –20°C is recommended to prevent hydrolysis .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound derivatives?
- Methodological Answer : Discrepancies in splitting patterns often arise from dynamic effects (e.g., rotational isomerism). Techniques include:
- VT-NMR : Variable-temperature NMR (e.g., –40°C to 60°C) to slow conformational changes and resolve overlapping peaks.
- COSY/NOESY : Correlates coupling between protons to confirm spatial proximity.
- DFT calculations : Predicts theoretical spectra for comparison with experimental data .
Q. What mechanistic insights explain the regioselectivity of bromination in isoquinoline derivatives?
- Methodological Answer : Bromination at the 6-position is governed by electron density distribution. The isoquinoline ring’s N-atom directs electrophilic substitution via resonance stabilization. Computational studies (e.g., Fukui function analysis) show higher electrophilic localization at C6 compared to C5 or C7. Experimental validation using deuterated analogs confirms kinetic vs. thermodynamic control .
Q. How do structural modifications (e.g., halogen substitution) impact the biological activity of this compound compared to analogs?
- Methodological Answer : Comparative studies with analogs (e.g., 6-Chloro- or 6-Fluoro-derivatives) reveal:
- Antimicrobial activity : Bromine’s electronegativity enhances membrane penetration, increasing potency against Gram-positive bacteria (MIC: 2–4 µg/mL vs. 8–16 µg/mL for Cl/F analogs).
- Anticancer activity : Bromine’s steric bulk reduces IC₅₀ in MCF-7 cells (12 µM vs. 25 µM for Cl-analogs) due to improved DNA intercalation.
Activity Comparison :
| Compound | Antimicrobial (MIC, µg/mL) | Anticancer (IC₅₀, µM) |
|---|---|---|
| 6-Bromo | 2–4 | 12 |
| 6-Chloro | 8–16 | 25 |
| 6-Fluoro | 16–32 | 30 |
| Data derived from standardized microdilution and MTT assays . |
Q. What strategies optimize catalytic cross-coupling reactions involving this compound?
- Methodological Answer : Suzuki-Miyaura coupling with arylboronic acids requires Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in DMF/H₂O (3:1) at 90°C. Microwave-assisted synthesis reduces reaction time from 24h to 2h with comparable yields (70–85%). For Ullmann-type couplings, CuI/1,10-phenanthroline in DMSO at 120°C achieves C–N bond formation (yields: 50–65%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
